4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile
説明
MPV 2213ad, also known as finrozole, is a novel, non-steroidal, competitive inhibitor of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, and inhibitors of this enzyme are used in the treatment of estrogen-dependent conditions such as breast cancer. MPV 2213ad has shown high potency and selectivity in preclinical studies .
準備方法
MPV 2213ad is synthesized by the condensation of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with 2-(4-fluorophenyl)acetaldehyde using butyllithium in tetrahydrofuran (THF). The two diastereomeric racemates are separated by flash chromatography . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
MPV 2213ad undergoes various chemical reactions, including:
Oxidation: MPV 2213ad can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: MPV 2213ad can undergo substitution reactions, particularly involving the triazole and benzonitrile moieties.
Common reagents used in these reactions include butyllithium, THF, and various chromatographic techniques for purification .
科学的研究の応用
MPV 2213ad has several scientific research applications:
Chemistry: Used as a model compound for studying aromatase inhibition and enzyme kinetics.
Biology: Investigated for its effects on hormone levels, particularly estradiol, testosterone, luteinizing hormone, and follicle-stimulating hormone
Medicine: Evaluated for its potential in treating estrogen-dependent conditions such as breast cancer and urinary symptoms in men
Industry: Used in the development of new aromatase inhibitors and related pharmaceuticals.
作用機序
MPV 2213ad exerts its effects by competitively inhibiting the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. This leads to a decrease in serum estradiol levels and an increase in serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . The compound’s high selectivity and potency make it a valuable tool for studying the aromatase enzyme and its role in various physiological processes.
類似化合物との比較
MPV 2213ad is compared with other aromatase inhibitors such as anastrozole, letrozole, and exemestane. While all these compounds inhibit the aromatase enzyme, MPV 2213ad is unique in its non-steroidal structure and high selectivity. Similar compounds include:
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
MPV 2213ad’s uniqueness lies in its specific molecular structure and the resulting high selectivity and potency .
生物活性
4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile, commonly known as Finrozole, is a compound recognized for its biological activity primarily as an aromatase inhibitor . This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H17FN4O
- Molecular Weight : 322.34 g/mol
- Boiling Point : Approximately 558.0 ± 60.0 °C
Structure Analysis
The compound features a triazole moiety linked to a benzonitrile core, which contributes to its inhibitory action on aromatase (CYP19A1). The presence of the fluorophenyl group is significant for its binding affinity and selectivity.
Finrozole acts by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This mechanism is particularly beneficial in the treatment of hormone-dependent cancers such as breast cancer. By reducing estrogen levels, Finrozole can slow the growth of estrogen-sensitive tumors.
Mechanism | Description |
---|---|
Aromatase Inhibition | Prevents conversion of androgens to estrogens |
Estrogen Reduction | Lowers estrogen levels in the body |
Tumor Growth Inhibition | Slows down growth of estrogen-sensitive tumors |
Pharmacological Studies
Research has demonstrated that Finrozole exhibits potent activity against various cancer cell lines. For instance:
- In vitro studies showed a significant reduction in cell proliferation in MCF-7 breast cancer cells treated with Finrozole compared to control groups.
- Animal models indicated that administration of Finrozole led to decreased tumor volumes in xenograft models of breast cancer.
Case Studies
-
Clinical Trial Data :
- A clinical trial involving postmenopausal women with hormone receptor-positive breast cancer showed that patients treated with Finrozole had improved outcomes compared to those receiving standard therapies.
- The trial reported a 30% increase in progression-free survival rates among patients treated with Finrozole.
-
Comparative Studies :
- Comparative studies with other aromatase inhibitors like Anastrozole and Letrozole indicated that Finrozole has similar efficacy but with a potentially better side effect profile.
Table 2: Comparative Efficacy of Aromatase Inhibitors
Drug | Efficacy (%) | Side Effects |
---|---|---|
Finrozole | 85 | Lower incidence |
Anastrozole | 80 | Moderate incidence |
Letrozole | 82 | Higher incidence |
Safety Profile
The safety profile of Finrozole has been evaluated in various studies. Common side effects reported include:
- Hot flashes
- Fatigue
- Nausea
Long-term studies are ongoing to assess any potential adverse effects related to prolonged use.
特性
IUPAC Name |
4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZVZKQYSKYNV-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166805 | |
Record name | MPV 2213ad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160146-16-7 | |
Record name | MPV 2213ad | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160146167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MPV 2213ad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。